An In-Depth Technical Guide to 2-Acetyl-5-bromothiophene: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Acetyl-5-bromothiophene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetyl-5-bromothiophene, a key building block in medicinal chemistry and material science. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents by examining the mechanism of action of its derivatives.
Core Compound Identification and Physical Properties
2-Acetyl-5-bromothiophene, also known as 1-(5-bromothiophen-2-yl)ethanone, is a readily available chemical intermediate.[1][2] Its fundamental identifiers and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 5370-25-2 | [1][2][3] |
| Molecular Formula | C₆H₅BrOS | [1][4] |
| Molecular Weight | 205.07 g/mol | [1][4] |
| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [5] |
| Melting Point | 91-98 °C | [4] |
| Boiling Point | 103 °C at 4 mmHg | [1][4] |
| Solubility | Log10 of water solubility in mol/l: -3.05 (Crippen Method) | [6] |
| Octanol/Water Partition Coefficient (logP) | 2.713 (Crippen Method) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Acetyl-5-bromothiophene and its application in carbon-carbon bond formation are crucial for its effective utilization in research and development.
Synthesis of 2-Acetyl-5-bromothiophene
Two primary synthetic routes are commonly employed for the preparation of 2-Acetyl-5-bromothiophene.
Protocol 1: Bromination of 2-Acetylthiophene (B1664040)
This method involves the direct bromination of 2-acetylthiophene using N-bromosuccinimide (NBS) as the bromine source.[7]
-
Materials:
-
2-acetylthiophene
-
N-bromosuccinimide (NBS)
-
Acetic anhydride (B1165640)
-
Acetic acid
-
-
Procedure:
-
To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protected from light.
-
Cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring until the acetic anhydride is completely hydrolyzed.
-
Collect the precipitated white crystals of 2-acetyl-5-bromothiophene by filtration.
-
Wash the product with water (50 mL). The reported yield is 82%.[7][8]
-
Protocol 2: Friedel-Crafts Acylation of 2-Bromothiophene (B119243)
This protocol utilizes the Friedel-Crafts acylation of 2-bromothiophene with acetyl chloride.[7][9]
-
Materials:
-
2-bromothiophene
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid
-
Activated carbon
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromothiophene (3.26 g, 0.02 mol) in 30 mL of dichloromethane.
-
Add acetyl chloride (1.56 mL, 1.1 equivalents) to the solution.
-
Stir the mixture for 1 hour at room temperature.
-
Work-up the reaction by mixing with ice and concentrated hydrochloric acid.
-
Decolorize the mixture with activated carbon.
-
Extract the product with dichloromethane.
-
Isolate the colorless crystals of 2-acetyl-5-bromothiophene. The reported yield is 86.1%.[7][9]
-
Application in Suzuki Coupling: Synthesis of 2-Acetyl-5-arylthiophenes
2-Acetyl-5-bromothiophene is a versatile substrate for palladium-catalyzed Suzuki cross-coupling reactions to form 2-acetyl-5-arylthiophenes, which are scaffolds for various biologically active molecules.[10][11]
-
General Protocol:
-
Materials:
-
2-Acetyl-5-bromothiophene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried reaction flask, combine 2-Acetyl-5-bromothiophene (1 equivalent), the arylboronic acid, and the base.
-
Purge the flask with an inert gas.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by column chromatography.
-
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Role in Drug Discovery and Signaling Pathways
Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry, with commercial drugs like Tinoridine and Tiaprofenic acid demonstrating their therapeutic potential, particularly as anti-inflammatory agents that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] Derivatives of 2-Acetyl-5-bromothiophene are precursors to a diverse range of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16]
A significant mechanism of action for some thiophene (B33073) derivatives in cancer therapy involves the modulation of apoptosis-related signaling pathways. For instance, chalcones derived from 2-acetylthiophene have been shown to induce programmed cell death in cancer cells.
Apoptosis Induction via Inhibition of MDM2 and Bcl-2
Certain 2-acetylthiophene-derived chalcones have been identified as inhibitors of the anti-apoptotic proteins MDM2 and Bcl-2. The inhibition of these proteins leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to apoptosis.
The following diagram illustrates this signaling pathway:
Furthermore, thiophene derivatives have been developed as multi-kinase inhibitors, targeting key enzymes in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt downstream signaling cascades like the Raf/MEK/ERK (MAPK) pathway, which is crucial for tumor angiogenesis, proliferation, and survival.[17]
Conclusion
2-Acetyl-5-bromothiophene is a valuable and versatile starting material for the synthesis of complex organic molecules. Its utility is well-established in the development of novel pharmaceuticals, particularly in the fields of oncology and inflammatory diseases. The straightforward synthesis and the ability to undergo further functionalization through reactions like Suzuki coupling make it an indispensable tool for medicinal chemists. Understanding the signaling pathways modulated by its derivatives provides a rational basis for the design of next-generation therapeutic agents.
References
- 1. 2-Acetyl-5-bromothiophene 99 5370-25-2 [sigmaaldrich.com]
- 2. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Acetyl-5-bromothiophene, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemeo.com [chemeo.com]
- 7. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Acetyl-5-bromothiophene | 5370-25-2 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
